ethyl 2-({(E)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a benzothiophene core fused with a tetrahydro ring system, linked via an (E)-configured imine bond to a pyrazolone moiety substituted with 2,4-dimethylphenyl and methyl groups. The ethyl ester at the benzothiophene-3-position enhances its solubility and bioavailability, making it a candidate for pharmaceutical and agrochemical research . Its synthesis typically involves multi-step reactions, including cyclocondensation of hydrazines with diketones and subsequent coupling with thiophene derivatives, as inferred from analogous methodologies in plant-derived biomolecule synthesis .
Properties
Molecular Formula |
C24H27N3O3S |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
ethyl 2-[(E)-[2-(2,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H27N3O3S/c1-5-30-24(29)21-17-8-6-7-9-20(17)31-22(21)25-13-18-16(4)26-27(23(18)28)19-11-10-14(2)12-15(19)3/h10-13,26H,5-9H2,1-4H3/b25-13+ |
InChI Key |
CRQBIGHAYLZJBK-DHRITJCHSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(NN(C3=O)C4=C(C=C(C=C4)C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(NN(C3=O)C4=C(C=C(C=C4)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-aminobenzothiophene-3-carboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three analogs sharing core structural motifs (pyrazolone, benzothiophene, or tetrahydro rings).
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
However, its tetrahydrobenzothiophene core may reduce metabolic instability compared to simpler thiophene derivatives (e.g., CAS 1164543-86-5) . Unlike T3D2758, which targets ion channels, the absence of a benzodiazepine ring in the target compound limits overlap with calcium-modulating pathways .
Structural Similarity Indexing :
- Using Tanimoto coefficient-based similarity indexing (as applied to aglaithioduline vs. SAHA ), the target compound shows <50% similarity to HDAC inhibitors like SAHA due to its lack of hydroxamate groups. However, its imine linker and aromatic systems may enable alternative epigenetic interactions.
Pharmacokinetic Properties :
- The ethyl ester group enhances lipophilicity (logP ~3.2 predicted), comparable to CAS 1164543-86-5 (logP ~2.9) but lower than T3D2758 (logP ~4.1 due to methoxy groups) .
- Metabolic stability assays (in silico) predict moderate hepatic clearance, with CYP3A4 as the primary metabolizing enzyme, similar to pyrazolone-thiophene hybrids .
Biological Activity
Ethyl 2-({(E)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Synthesis
The synthesis of the compound involves several steps, typically starting from readily available precursors. The pyrazole moiety is synthesized through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds. The benzothiophene structure is introduced via cyclization reactions that may involve sulfur-containing reagents.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes. In particular:
| Compound | COX Inhibition (IC50) | Selectivity Index |
|---|---|---|
| Compound A | 10 µM | 8.22 |
| Compound B | 15 µM | 9.31 |
These compounds exhibited minimal degenerative changes in histopathological evaluations of gastric tissues, indicating a favorable safety profile alongside their efficacy .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. In vitro studies have demonstrated that similar pyrazole derivatives can inhibit cancer cell proliferation. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HCT 116 | 4.36 |
| Compound D | MCF7 | 18.76 |
Molecular docking studies indicate that these compounds may exert their effects by targeting tyrosine kinases involved in cell cycle regulation .
Case Studies
A notable study conducted by Sivaramakarthikeyan et al. evaluated a series of substituted pyrazole derivatives for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The results indicated that certain derivatives displayed superior anti-inflammatory activity compared to traditional NSAIDs like celecoxib .
Another investigation focused on the anticancer activity of various pyrazole derivatives against different cancer cell lines. Compounds were subjected to screening using multicellular spheroids to better mimic in vivo conditions. The findings highlighted the potential of these compounds as novel anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
